molecular formula C11H11N3O3S B7542096 4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide

4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide

Cat. No. B7542096
M. Wt: 265.29 g/mol
InChI Key: JUHUOVKTPAXKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPB belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry.

Mechanism of Action

4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide inhibits protein kinase CK2 by binding to its ATP-binding site. This prevents the kinase from phosphorylating its substrates, leading to downstream effects on various cellular processes.
Biochemical and physiological effects:
4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. These effects are thought to be mediated through its inhibition of protein kinase CK2.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide in lab experiments is its selectivity for protein kinase CK2. This allows researchers to study the specific effects of CK2 inhibition without interfering with other cellular processes. However, one limitation of using 4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide is its potential off-target effects, which may complicate data interpretation.

Future Directions

There are several potential future directions for research on 4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide. One area of interest is its use as a therapeutic agent for cancer, either alone or in combination with other drugs. Another potential application is its use as a tool for studying the role of protein kinase CK2 in various cellular processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide and its potential off-target effects.

Synthesis Methods

4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-nitrobenzoyl chloride with 4-methylsulfonylphenyl hydrazine to form 4-nitro-N-(4-methylsulfonylphenyl)benzohydrazide. This intermediate is then reduced using sodium dithionite to form 4-amino-N-(4-methylsulfonylphenyl)benzohydrazide. Finally, the reaction of this compound with 1H-pyrazole-4-carboxylic acid yields 4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide.

Scientific Research Applications

4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a selective inhibitor of protein kinase CK2, which has been implicated in various diseases, including cancer. 4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide has shown promising results in preclinical studies as a potential anticancer agent.

properties

IUPAC Name

4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-18(16,17)10-4-2-8(3-5-10)11(15)14-9-6-12-13-7-9/h2-7H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHUOVKTPAXKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methylsulfonyl-N-(1H-pyrazol-4-yl)benzamide

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